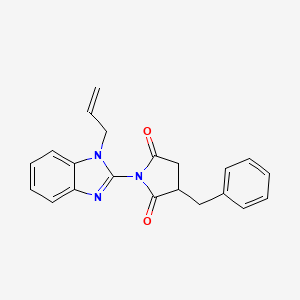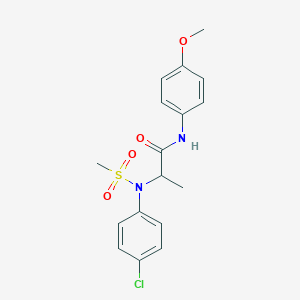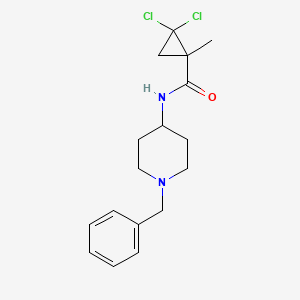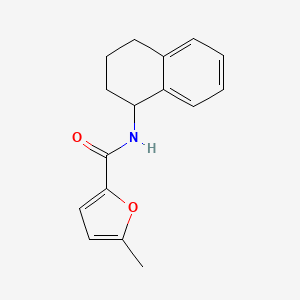![molecular formula C14H17ClFNO2 B4179320 1-[(3-chloro-4-fluorophenoxy)acetyl]azepane](/img/structure/B4179320.png)
1-[(3-chloro-4-fluorophenoxy)acetyl]azepane
説明
1-[(3-chloro-4-fluorophenoxy)acetyl]azepane is a chemical compound that belongs to the class of azepane derivatives. It is a potential drug candidate that has shown promising results in scientific research for various applications.
作用機序
The mechanism of action of 1-[(3-chloro-4-fluorophenoxy)acetyl]azepane involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. For example, in cancer cells, it inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. In Parkinson's disease, it reduces the oxidative stress and inflammation in the brain by inhibiting the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
1-[(3-chloro-4-fluorophenoxy)acetyl]azepane has been found to exhibit various biochemical and physiological effects in different disease models. For example, in cancer cells, it induces apoptosis, a process of programmed cell death, by activating the caspase cascade. In Alzheimer's disease, it improves cognitive function by increasing the levels of acetylcholine in the brain. In Parkinson's disease, it reduces the oxidative stress and inflammation in the brain, which leads to a decrease in the loss of dopaminergic neurons.
実験室実験の利点と制限
1-[(3-chloro-4-fluorophenoxy)acetyl]azepane has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has shown promising results in various disease models. However, there are also some limitations to its use. For example, it has a low solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research of 1-[(3-chloro-4-fluorophenoxy)acetyl]azepane. One direction is to optimize its synthesis method to increase the yield and purity of the compound. Another direction is to investigate its mechanism of action in more detail to identify new targets for therapeutic intervention. Furthermore, it would be interesting to explore its potential application in other disease models, such as autoimmune diseases and infectious diseases. Finally, it would be beneficial to develop new formulations of 1-[(3-chloro-4-fluorophenoxy)acetyl]azepane that improve its solubility and bioavailability, which would make it easier to administer in vivo.
Conclusion:
In conclusion, 1-[(3-chloro-4-fluorophenoxy)acetyl]azepane is a promising chemical compound that has shown potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to optimize its therapeutic potential and develop new formulations that improve its solubility and bioavailability.
科学的研究の応用
1-[(3-chloro-4-fluorophenoxy)acetyl]azepane has been studied extensively for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, it has shown promising results in the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function. In addition, it has been found to exhibit neuroprotective effects in animal models of Parkinson's disease by reducing the oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-(azepan-1-yl)-2-(3-chloro-4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c15-12-9-11(5-6-13(12)16)19-10-14(18)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKYTGLPGPEYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(3-chloro-4-fluorophenoxy)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-chlorophenyl)-3-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}propanamide](/img/structure/B4179255.png)
![4-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4179257.png)

![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4179270.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4179272.png)
![12-(5-bromo-2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4179279.png)
![4-(5-iodo-2-furoyl)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carbonitrile](/img/structure/B4179282.png)
![2-oxo-N-[1-(4-pyridinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179295.png)

![2-(4-ethoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4179306.png)
![N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4179308.png)

